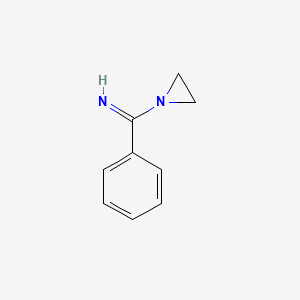![molecular formula C19H11N5 B585942 6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene CAS No. 158537-58-7](/img/structure/B585942.png)
6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline is a complex heterocyclic compound that features a fused ring system combining pyridine, indole, imidazole, and quinazoline moieties. This intricate structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline typically involves multi-step reactions that include the formation of intermediate compounds. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by modifications of other indole derivatives . Another method involves the use of multi-component reactions, such as the combination of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent optimization, and continuous flow synthesis can be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of organic luminescent materials and sensors.
作用機序
The mechanism of action of 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
類似化合物との比較
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Indole Derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Quinazoline Derivatives: Used in the synthesis of bioactive molecules and materials.
Uniqueness: 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline stands out due to its complex fused ring system, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
特性
CAS番号 |
158537-58-7 |
|---|---|
分子式 |
C19H11N5 |
分子量 |
309.332 |
InChI |
InChI=1S/C19H11N5/c1-2-4-13-12(3-1)19-23-18-16(24(19)10-21-13)6-5-14-17(18)11-7-8-20-9-15(11)22-14/h1-2,4-10H,3H2 |
InChIキー |
IGINXARCWZZCBZ-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=C3N=C4C(=CC=C5C4=C6C=CN=CC6=N5)N3C=N2 |
同義語 |
1H-Pyrido[4,3:4,5]pyrrolo[3,2:4,5]benzimidazo[1,2-c]quinazoline (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


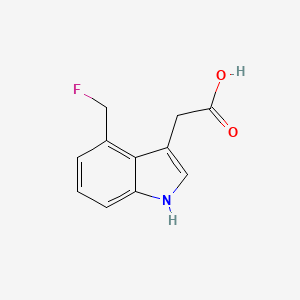
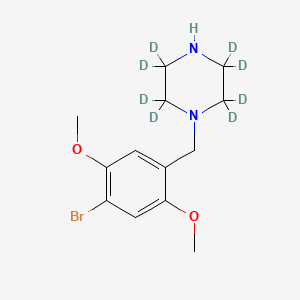
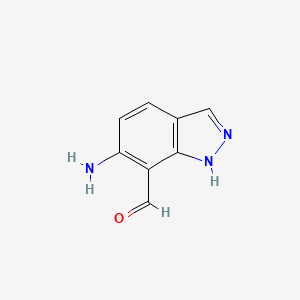


![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
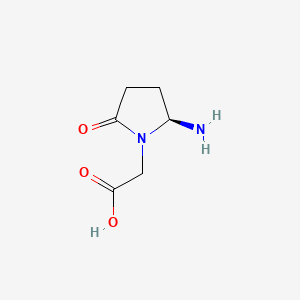
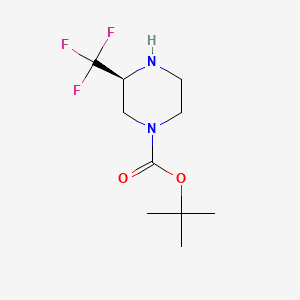
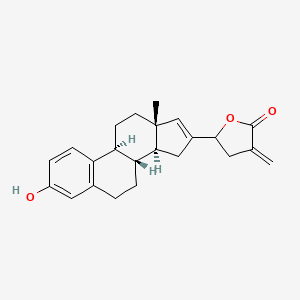
![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)
